5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde

Description

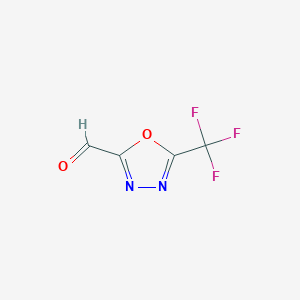

5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a carbaldehyde (-CHO) group at position 2. The oxadiazole scaffold is renowned for its electron-deficient aromatic system, enabling diverse reactivity in medicinal and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbaldehyde moiety offers a reactive site for further derivatization, such as condensation or nucleophilic addition reactions .

Properties

Molecular Formula |

C4HF3N2O2 |

|---|---|

Molecular Weight |

166.06 g/mol |

IUPAC Name |

5-(trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde |

InChI |

InChI=1S/C4HF3N2O2/c5-4(6,7)3-9-8-2(1-10)11-3/h1H |

InChI Key |

MOXNJYNUHNGYNE-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=NN=C(O1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with trifluoroacetic anhydride, followed by oxidation to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and substituted oxadiazoles .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde exhibits significant antimicrobial properties. Derivatives of this compound have been shown to inhibit class IIa histone deacetylases (HDACs), which are crucial targets in cancer therapy. The trifluoromethyl group improves the compound's ability to penetrate biological membranes, enhancing its efficacy in neurological studies.

Neurological Studies

The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Its derivatives have demonstrated potential in inhibiting enzymes related to neurodegenerative diseases, such as monoamine oxidase (MAO), with IC values indicating significant potency compared to established drugs .

Material Science Applications

In material science, this compound is utilized for developing advanced materials with specific electronic properties due to the presence of the trifluoromethyl group. This has implications in creating more efficient electronic devices and sensors.

Case Study 1: Inhibition of Class IIa HDACs

A study demonstrated that derivatives of this compound exhibited strong inhibition against class IIa HDACs. The binding affinity was significantly enhanced due to the trifluoromethyl group, making these compounds promising candidates for cancer therapeutics .

| Compound | IC (µM) | Target |

|---|---|---|

| Derivative A | 140.02 | MAO-B |

| Derivative B | 117.43 | MAO-B |

| Derivative C | 47.25 | MAO-A |

Case Study 2: Radiotracer Development

In another innovative application, researchers developed a radiotracer based on this compound for positron emission tomography (PET). The incorporation of fluorine-18 into the structure allowed for effective imaging of class IIa HDACs in vivo, showcasing its potential in cancer diagnostics .

Agricultural Applications

5-(Trifluoromethyl)-1,3,4-oxadiazole derivatives are also explored in agriculture as active ingredients for controlling plant pests and diseases. They exhibit low application rates while being environmentally safe and effective against various pathogens .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The oxadiazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Effects

Key Compounds:

- 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde : Combines -CF₃ (electron-withdrawing) and -CHO (polar, reactive) groups.

- 5-(2-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol (4v) : Replaces -CHO with -SH (thiol), enabling disulfide bond formation .

- 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole : Features -CH₂Cl, which is highly reactive in nucleophilic substitutions .

- 1,3,4-Oxadiazole thioethers (e.g., 5a, 5g) : Contain -S-alkyl/aryl groups, enhancing fungicidal activity .

Table 1: Substituent Effects on Reactivity and Bioactivity

Antifungal and Herbicidal Activity:

- 1,3,4-Oxadiazole thioethers (e.g., 5g) : Exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani. Molecular docking shows binding to SDH (succinate dehydrogenase) via carbonyl interactions, similar to penthiopyrad .

- Target compound : Unreported activity in evidence, but -CHO group may alter binding compared to thioethers.

Antitumor Activity:

- 1-Aryltriazole acids (e.g., 10) : Structural analogs with -CF₃ show GP values of 68–70% against NCI-H522 lung cancer cells .

- Carboxhydrazides (e.g., 6c, 6e): Inhibit photosynthetic electron transport (PET) in chloroplasts, with -NO₂ and -I substituents enhancing activity .

Table 2: Bioactivity Comparison

Table 3: Physicochemical Properties

Biological Activity

5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This compound features a trifluoromethyl group, which enhances its electronic properties and biological interactions, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H3F3N2O, characterized by:

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Oxadiazole ring : Provides structural stability and potential for diverse interactions.

Research indicates that this compound interacts with several biological targets, particularly enzymes involved in histone deacetylation. The trifluoromethyl group significantly increases the compound's binding affinity to these targets, which is crucial for its role in cancer therapy.

Key Biological Activities

- Antimicrobial Properties :

- Cancer Therapeutics :

-

Neuropharmacology :

- The ability of the trifluoromethyl group to enhance CNS penetration suggests potential applications in neurological disorders .

Research Findings and Case Studies

Several studies have highlighted the biological significance of this compound:

Specific Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various oxadiazole derivatives, this compound exhibited IC50 values indicating effective cytotoxicity against several cancer cell lines:

- MCF-7 (breast cancer) : IC50 values were significantly lower compared to other derivatives.

- HeLa (cervical cancer) : Showed comparable activity to established HDAC inhibitors like SAHA .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical in enhancing the biological activity of this compound. Variations in this structure can lead to different binding affinities and biological outcomes:

- Hydrophobic interactions : Strong correlations between structural modifications and binding efficacy to target proteins have been observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.